
6-(Benzyloxy)-4-chloroquinoline
Overview
Description
6-(Benzyloxy)-4-chloroquinoline is a quinoline derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 6-position and a chlorine atom at the 4-position. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization . For example, 8-(benzyloxy)-4-chloroquinoline has been characterized via ¹³C NMR and HRMS, confirming its stability and molecular composition .
Preparation Methods
Preparation via Chlorination of 6-(Benzyloxy)-4-hydroxyquinoline
A common and direct approach to 6-(Benzyloxy)-4-chloroquinoline is the chlorination of the corresponding 6-(Benzyloxy)-4-hydroxyquinoline intermediate. The hydroxyquinoline can be synthesized by reductive cyclization of nitro-substituted precursors bearing benzyloxy groups.
- Starting Material: 6-(Benzyloxy)-4-hydroxyquinoline or its precursors such as 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl) ethanone.
- Cyclization: Reductive cyclization using strong reducing agents or catalytic hydrogenation to form the quinoline ring with a hydroxy group at the 4-position.
- Chlorination: Treatment with chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) to replace the 4-hydroxy group with chlorine.
This method is noted for mild reaction conditions, operational simplicity, and suitability for scale-up industrial production with high yields and low cost.
Detailed Synthetic Route Example (Adapted from Patent CN115433124B)
Step | Reaction | Reagents/Conditions | Product | Notes |
---|---|---|---|---|
S1 | Condensation | 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl) ethanone + N,N-dimethylformamide dimethyl acetal | (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one | Formation of enamine intermediate |
S2 | Reductive Cyclization | Strong reductive cyclization agent (e.g., catalytic hydrogenation or chemical reductants) | 7-Benzyloxy-6-methoxy-1H-quinoline-4-one | Nitro group reduced to amino, ring closure occurs |
S3 | Chlorination | Phosphorus trichloride or equivalent chlorinating agent | 4-Chloro-6-methoxy-7-benzyloxyquinoline | Chlorination at 4-position |
This route avoids high temperature and high pressure, enhancing safety and scalability.
Alternative Preparation via Nucleophilic Substitution and Amination
Another approach involves the synthesis of 4-aminoquinoline derivatives substituted with benzyloxy groups, which can be further modified to obtain chloroquinoline compounds.
- The benzyloxy group is introduced by nucleophilic substitution of 4-cyanophenol with benzyl bromides in the presence of potassium carbonate in acetone under reflux, yielding 4-(benzyloxy)benzonitriles with high yields (92–99%).
- The nitrile group is reduced to amine using lithium aluminum hydride (LiAlH4) under controlled temperature conditions.
- Subsequent reaction with quinoline derivatives in the presence of bases like N,N-diisopropylethylamine (DIPEA) and solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (150 °C) for extended periods (20 h) yields 4-amino-N-(4-benzyloxy)quinolines.
- These intermediates can be converted to this compound derivatives through further chlorination or substitution steps.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The benzyloxy group introduction typically relies on nucleophilic substitution of phenolic hydroxyl groups with benzyl halides, a well-established and high-yielding reaction.
- Reductive cyclization of nitro-substituted intermediates to hydroxyquinolines is a critical step, often achieved using catalytic hydrogenation or strong chemical reductants under mild conditions.
- Chlorination at the 4-position is efficiently performed using phosphorus trichloride or related chlorinating agents, which replace the hydroxy group with chlorine, completing the synthesis.
- The methods emphasize mild reaction conditions, operational safety, and suitability for industrial scale-up.
- Yields vary depending on purification efficiency and substituent effects but generally remain high for key intermediates and the final product.
- Spectroscopic data (NMR, HRMS) confirm the structure and purity of synthesized compounds, supporting the reliability of these methods.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)-4-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted quinoline.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(Benzyloxy)-4-chloroquinoline serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for the development of compounds with potential efficacy against several diseases:
- Antimalarial Agents : Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with some compounds exhibiting greater efficacy than traditional drugs like chloroquine .
- Antibacterial and Antimycobacterial Activity : Research indicates that compounds derived from this quinoline structure may possess antibacterial properties. Specifically, studies have highlighted the synthesis of benzyloxy-derivatives that demonstrate significant inhibitory activity against Mycobacterium tuberculosis, comparable to first-line treatments like isoniazid .
- Cancer Therapeutics : The unique structure of this compound allows for exploration in cancer treatment. Compounds derived from this quinoline scaffold have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Biological Studies
In biological research, this compound is utilized to investigate its interactions with cellular pathways:
- Mechanism of Action : The compound may inhibit key enzymes involved in disease pathways, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition can lead to effective antibacterial action.
- Cellular Assays : Various studies employ this compound in biological assays to evaluate its effects on cellular mechanisms. For example, it has been tested for selectivity towards P. falciparum and shown to exhibit differential toxicity profiles compared to mammalian cells .
Chemical Research
The versatility of this compound extends into chemical research:
- Synthesis of Derivatives : It acts as a precursor for synthesizing more complex quinoline derivatives, facilitating the exploration of new chemical reactions and mechanisms.
- Development of New Materials : The compound's derivatives are also investigated for applications in developing dyes and pigments due to their unique chemical properties.
Case Study 1: Antimalarial Efficacy
A study synthesized a series of quinoline-benzofuran derivatives, including those based on this compound, which were tested against chloroquine-sensitive strains of P. falciparum. Results indicated that certain derivatives exhibited enhanced efficacy compared to chloroquine, highlighting the potential for developing new antimalarial drugs .
Case Study 2: Antimycobacterial Activity
In another investigation, a series of benzyloxy-substituted quinolines were synthesized and evaluated against M. tuberculosis. Two compounds demonstrated minimal inhibitory concentrations (MICs) comparable to isoniazid while maintaining selectivity towards the bacteria without affecting human cell viability .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloroquinoline involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chlorine atom at the 4th position may also play a role in its binding affinity to target proteins.
Comparison with Similar Compounds
Positional Isomers
7-(Benzyloxy)-4-chloroquinoline (CAS 178984-56-0)
- Structure : Benzyloxy group at position 7 instead of 4.
- Similarity scores (0.83–0.84) suggest comparable molecular frameworks but distinct physicochemical behaviors .
8-(Benzyloxy)-2-chloroquinoline (CAS 343788-51-2)
- Structure : Benzyloxy at position 8 and chlorine at position 2.
- Properties : The chlorine at position 2 may influence intermolecular interactions differently than at position 4, impacting crystallinity and melting points .
Functional Group Variants
6-(Bromomethyl)-4-chloroquinoline (CAS 141848-62-6)
- Structure : Bromomethyl (-CH₂Br) replaces benzyloxy at position 5.
- Molecular Weight: 256.53 g/mol (vs. ~269.7 g/mol estimated for 6-(benzyloxy)-4-chloroquinoline).
- Reactivity : The bromomethyl group is a potent alkylating agent, making this compound more reactive in substitution reactions compared to the benzyloxy analog .
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline
- Structure : Ethyl, methoxy (-OCH₃), and methyl groups at positions 3, 6, and 2, respectively.
- Melting Point : 283°C, indicating high crystallinity due to multiple substituents .
Multi-Substituted Analogs
7-(Benzyloxy)-4-chloro-6-methoxyquinoline (CAS 286371-49-1)
- Structure : Benzyloxy at position 7 and methoxy at position 6.
- Applications : Dual substituents enhance lipophilicity, which is critical for membrane permeability in drug design .
4-Chloro-6,7-dimethoxyquinoline (CAS 205448-31-3)
- Structure : Methoxy groups at positions 6 and 7.
- Comparison : Dimethoxy derivatives generally exhibit lower metabolic stability than benzyloxy-containing compounds due to easier demethylation in vivo .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Pharmacological Relevance of Substituents
Biological Activity
6-(Benzyloxy)-4-chloroquinoline is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infectious diseases and cancer.
Chemical Structure
The structure of this compound features a quinoline core with a benzyloxy substituent at the 6-position and a chlorine atom at the 4-position. This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. The presence of the benzyloxy group enhances the binding affinity to these targets, potentially increasing the compound's efficacy against various pathogens .
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Antimicrobial Activity : The compound has shown effectiveness against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. Studies indicate that structural modifications can enhance its antimycobacterial properties .
- Antimalarial Activity : Similar quinoline derivatives have been evaluated for their antimalarial effects, particularly against Plasmodium falciparum. Compounds with similar structures have demonstrated improved efficacy compared to traditional antimalarials like chloroquine .
- Anticancer Potential : Quinoline derivatives, including this compound, have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Antimycobacterial Evaluation : A study synthesized a series of benzyloxy-substituted quinolines and assessed their activity against Mtb. The most potent compounds exhibited MICs as low as 2.7 µM, indicating strong potential for drug development against tuberculosis .
- Neuroprotection Studies : Quinoline derivatives have been explored for neuroprotective effects in ischemic stroke models. Certain compounds demonstrated significant neuroprotection in cellular models of ischemia, suggesting potential applications in treating neurological disorders .
- Toxicity Assessment : In evaluating the safety profile of these compounds, cytotoxicity assays revealed that many derivatives maintained low toxicity levels while exhibiting potent antimicrobial activity, making them suitable candidates for further development .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Antimalarial Activity | Anticancer Activity | Cytotoxicity Level |
---|---|---|---|---|
This compound | Moderate | High | Moderate | Low |
Chloroquine | Moderate | Very High | Low | Moderate |
Isoniazid | High | Low | Low | Moderate |
Q & A
Q. Basic: What is the typical synthetic route for preparing 6-(benzyloxy)-4-chloroquinoline?
Methodological Answer:
The synthesis involves substituting a hydroxyl group with a benzyloxy moiety. For analogous compounds like 4-(benzyloxy)-2-chloroquinoline, refluxing 2-chloro-4-hydroxyquinoline with benzyl bromide in acetonitrile achieves substitution . Adapting this, 4-chloro-6-hydroxyquinoline could react with benzyl bromide under similar conditions. Key steps:
- Reagent Choice: Use a polar aprotic solvent (e.g., acetonitrile) to stabilize intermediates.
- Catalysis: Add a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
- Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Use a combination of spectral and analytical techniques:
- NMR Spectroscopy: Compare ¹H/¹³C NMR signals with structurally similar compounds (e.g., 8-(benzyloxy)-4-chloroquinoline’s ¹³C NMR data ).
- HRMS: Validate molecular weight (e.g., HRMS analysis for 8-(benzyloxy)-4-chloroquinoline ).
- X-ray Crystallography: Resolve substituent positions, as done for 6-(4-nitrobenzyloxy)quinoline .
Q. Advanced: How can reaction yields for this compound synthesis be optimized?
Methodological Answer:
Optimize variables systematically:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity.
- Temperature Control: Monitor reflux duration to minimize side reactions (e.g., over-alkylation).
- Catalyst Use: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
Reference large-scale quinoline syntheses, such as cost-effective methods for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .
Q. Advanced: How should researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Structural Comparison: Use similarity indices (e.g., 0.77–0.84 for analogs ) to correlate substituent positions with activity.
- Targeted Assays: Design orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanisms.
- Computational Modeling: Perform docking studies using SMILES notations (e.g., PubChem-derived structures ) to predict binding modes.
Q. Advanced: What strategies are effective for studying this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs, as quinolines often modulate these .
- Competitive Binding Assays: Use fluorescence polarization or SPR to measure affinity.
- Metabolic Profiling: Assess stability in liver microsomes to rule out off-target effects.
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .
Q. Advanced: How can impurities in this compound batches be identified and quantified?
Methodological Answer:
- HPLC-PDA/MS: Use reverse-phase C18 columns (ACN/water gradient) to separate byproducts.
- Reference Standards: Compare retention times with known impurities (e.g., des-benzyl intermediates).
- Limit Tests: Follow ICH guidelines for residual solvents (e.g., acetonitrile ≤ 410 ppm).
Q. Advanced: What scale-up challenges arise in synthesizing this compound?
Methodological Answer:
- Exotherm Management: Use jacketed reactors to control temperature during benzylation.
- Solvent Recovery: Implement distillation for acetonitrile reuse.
- Crystallization Optimization: Adjust cooling rates to improve crystal purity, as demonstrated in large-scale quinoline syntheses .
Q. Advanced: How can computational models predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD Simulations: Simulate solvent interactions using Gaussian or ORCA software.
- SAR Analysis: Map substituent effects using PubChem bioactivity data .
Q. Advanced: Why do halogenated quinoline derivatives exhibit divergent reactivity in cross-coupling reactions?
Methodological Answer:
Properties
IUPAC Name |
4-chloro-6-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSLISFAMSFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630336 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863786-01-0 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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